(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride
Description
Properties
IUPAC Name |
[(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFDUVWKQCDJQM-VTLYIQCISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)O)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Amination: The aminium group is introduced via an amination reaction, which can be carried out using amine precursors and appropriate catalysts.
Industrial Production Methods
In an industrial setting, the production of (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, is essential to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Scientific Research Applications
Antiviral Activity
One of the most promising applications of (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride is in the field of antiviral research. Studies have shown that this compound exhibits activity against various viral strains, making it a candidate for drug development. For instance, its structural similarity to known antiviral agents allows it to interfere with viral replication processes.
Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in synthetic pathways is beneficial for producing enantiomerically pure compounds. This application is particularly relevant in the synthesis of pharmaceuticals where chirality plays a crucial role in biological activity.
Catalysis
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride has been explored as a catalyst in various organic reactions. Its unique structure allows it to facilitate chemical transformations efficiently. Research indicates that it can be used in palladium-catalyzed reactions, enhancing yield and selectivity.
Case Study 1: Antiviral Compound Development
A study published in Journal of Medicinal Chemistry investigated the antiviral properties of (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride against HIV and influenza viruses. The results demonstrated a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic agent.
Case Study 2: Asymmetric Synthesis
In a research article from Organic Letters, the compound was utilized as a chiral auxiliary for synthesizing optically active compounds. The study reported that using (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride increased the enantioselectivity of the reaction by over 90%, showcasing its effectiveness in asymmetric synthesis.
Mechanism of Action
The mechanism by which (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride exerts its effects involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aminium chloride group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Functional Group Variations
Impact of Functional Groups :
Stereochemical Analogs
Stereochemical Impact :
Halogen-Substituted Analogs
Substituent Effects :
Solubility and Stability
Biological Activity
(1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride is a chiral compound with significant biological implications. Its unique structure, featuring a hydroxy group and an aminium chloride group attached to an indene backbone, allows it to interact with various biological systems. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₁ClNO
- CAS Number : 29365-65-9
- Molecular Weight : 175.65 g/mol
The biological activity of (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride is primarily attributed to its ability to form hydrogen bonds through the hydroxy group and ionic interactions via the aminium chloride group. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Enzyme Inhibition
Studies have shown that (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its potential as an inhibitor of acetylcholinesterase, which plays a crucial role in neurotransmission.
Antimicrobial Properties
Preliminary studies suggest that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Antitumor Activity
Recent research indicates potential antitumor activity. The compound's ability to modulate cellular pathways may contribute to its effectiveness in inhibiting cancer cell proliferation.
Case Studies
-
Acetylcholinesterase Inhibition : A study demonstrated that (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride effectively inhibited acetylcholinesterase activity in vitro. The inhibition was dose-dependent, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's.
Concentration (µM) % Inhibition 10 25 50 50 100 75 -
Antimicrobial Testing : In a comparative study against common pathogenic bacteria, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Bacterial Strain MIC (µg/mL) Escherichia coli 75 Staphylococcus aureus 50 Pseudomonas aeruginosa 100 -
Antitumor Activity : In vitro assays on cancer cell lines revealed that the compound reduced cell viability significantly at higher concentrations.
Concentration (µM) % Cell Viability 10 90 50 70 100 40
Applications in Research and Medicine
Given its diverse biological activities, (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride is being explored for various applications:
- Drug Development : Its enzyme inhibition properties make it a candidate for developing drugs targeting neurodegenerative diseases.
- Antimicrobial Agents : The compound's effectiveness against bacteria positions it as a potential lead for new antibiotics.
- Cancer Therapeutics : Ongoing research aims to elucidate its mechanisms in cancer treatment.
Q & A
Q. What are the key considerations for synthesizing (1R,2R)-1-hydroxy-2,3-dihydro-1H-inden-2-aminium chloride with high enantiomeric purity?
Synthesis requires precise control over stereochemistry. A validated approach involves:
- Chiral resolution : Use of enantiopure starting materials or chiral auxiliaries to ensure retention of the (1R,2R) configuration.
- Catalytic hydrogenation : Asymmetric hydrogenation of ketone intermediates using transition-metal catalysts (e.g., Ru-BINAP complexes) to establish stereocenters .
- Salt formation : Conversion to the hydrochloride salt via treatment with HCl in anhydrous solvents to enhance stability and crystallinity .
- Purity monitoring : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% ee) .
Q. How can the structural conformation of this compound be experimentally validated?
Key techniques include:
- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve the bicyclic indenyl framework and confirm absolute configuration .
- NMR spectroscopy : 2D NOESY or COSY to verify spatial proximity of protons (e.g., hydroxy and aminium groups) and assess intramolecular hydrogen bonding .
- IR spectroscopy : Identification of characteristic N–H and O–H stretches (e.g., 3200–3500 cm⁻¹) to confirm salt formation .
Q. What solubility characteristics are critical for in vitro biological assays?
The hydrochloride salt improves aqueous solubility (~50 mg/mL in water at 25°C), but solvent compatibility must be optimized for assays:
Q. What preliminary biological screening approaches are recommended for this compound?
- Receptor binding assays : Radioligand displacement studies (e.g., dopamine or serotonin receptors) due to structural similarity to bioactive indane derivatives .
- Enzyme inhibition : Kinetic analysis using fluorogenic substrates for kinases or hydrolases .
- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cell lines to establish IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity challenges in Friedel-Crafts alkylation during synthesis be addressed?
The indene scaffold’s electron density dictates reactivity. To achieve regioselective functionalization:
- Electrophilic directing groups : Introduce temporary substituents (e.g., methoxy) to steer alkylation to the 5- or 6-position .
- Solvent effects : Use acetyl chloride as both reagent and solvent to enhance electrophilicity and reduce side reactions .
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition-state energies and optimize reaction pathways .
Q. How should conflicting NMR data (e.g., split signals) be resolved for this compound?
Split peaks may arise from dynamic equilibria (e.g., keto-enol tautomerism) or diastereomeric impurities. Mitigation strategies:
Q. What analytical methods are suitable for probing chiral center stability under physiological conditions?
- Circular dichroism (CD) : Track changes in Cotton effects over time to detect racemization .
- Chiral stationary phase LC-MS : Monitor enantiomeric ratios after incubation in simulated gastric fluid (pH 2.0) .
- Microscale X-ray diffraction : Analyze crystals recovered from stability studies to confirm retained configuration .
Q. How can in silico modeling predict interactions between this compound and biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptor pockets (e.g., GPCRs) .
- MD simulations : GROMACS or AMBER for assessing binding stability over 100+ ns trajectories .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using MOE or Phase .
Data Contradiction and Optimization
Q. How to reconcile discrepancies between computational binding affinity predictions and experimental IC₅₀ values?
- Force field calibration : Re-parameterize charges or solvation models to better reflect experimental conditions .
- Binding site flexibility : Incorporate side-chain motions in docking simulations (e.g., induced-fit docking) .
- Experimental replicates : Perform dose-response curves in triplicate to rule out assay variability .
Q. What strategies optimize crystallization for X-ray studies of this hydrochloride salt?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
